S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further connected to a xylyl group. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate typically involves the reaction of 2,5-xylyl butylamine with ethylene thiosulfate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor in a controlled manner, and the reaction conditions are optimized to achieve high yield and purity of the product. The product is then purified using techniques such as distillation, crystallization, or chromatography to remove any impurities and obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the thiosulfate group, which can act as both a nucleophile and an electrophile under different conditions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of the thiosulfate group with other functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may result in the formation of sulfonates or sulfones, while reduction may yield thiols or sulfides. Substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, the compound is used as a reagent for various organic synthesis reactions.
Biology: In biological research, the compound is used as a probe to study the interactions between proteins and other biomolecules.
Industry: In the industrial sector, the compound is used as an additive in various formulations, including lubricants, coatings, and adhesives.
Mechanism of Action
The mechanism of action of S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions and form stable complexes, which can modulate the activity of metalloproteins and metalloenzymes. Additionally, the thiosulfate group can undergo redox reactions, influencing the redox state of the cellular environment and affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- S-2-((4-(2,6-Xylyloxy)butyl)amino)ethyl thiosulfate
- S-2-((4-(3-Methoxyphenyl)butyl)amino)ethyl thiosulfate
Uniqueness
Compared to similar compounds, S-2-((4-(2,5-Xylyl)butyl)amino)ethyl thiosulfate exhibits unique properties due to the presence of the 2,5-xylyl group. This structural feature enhances its reactivity and allows it to participate in a wider range of chemical reactions. Additionally, the compound’s ability to form stable complexes with metal ions makes it particularly valuable for applications in biological and medicinal research .
Properties
CAS No. |
21224-59-9 |
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Molecular Formula |
C14H23NO3S2 |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1,4-dimethyl-2-[4-(2-sulfosulfanylethylamino)butyl]benzene |
InChI |
InChI=1S/C14H23NO3S2/c1-12-6-7-13(2)14(11-12)5-3-4-8-15-9-10-19-20(16,17)18/h6-7,11,15H,3-5,8-10H2,1-2H3,(H,16,17,18) |
InChI Key |
PVKPYRBMWORZPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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